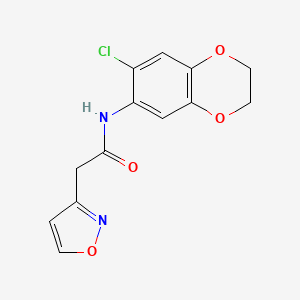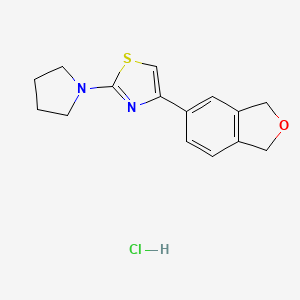![molecular formula C14H23N3O3 B7554013 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione, commonly known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
DPI has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. DPI has also been shown to inhibit the activation of T cells, which play a crucial role in the immune response. In addition, DPI has been shown to inhibit the proliferation of smooth muscle cells, which can help prevent the development of cardiovascular diseases.
Mechanism of Action
DPI exerts its effects by inhibiting 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione is activated by various stimuli, including growth factors, hormones, and neurotransmitters. By inhibiting 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione, DPI can prevent the activation of various signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It can inhibit the phosphorylation of various proteins, including histone H1, myosin light chain, and MARCKS (myristoylated alanine-rich C-kinase substrate). DPI can also inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes, including apoptosis and inflammation. In addition, DPI can induce apoptosis in various cancer cells, which can help prevent the development of cancer.
Advantages and Limitations for Lab Experiments
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione, which makes it a useful tool for studying the role of 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione in various cellular processes. DPI is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DPI has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, DPI can inhibit other enzymes besides 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the study of DPI. One potential application is the development of DPI-based therapies for cancer and other diseases. DPI has been shown to have potent anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is the study of the role of 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione in various cellular processes. DPI can be used to selectively inhibit 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione and study its effects on various signaling pathways. Finally, further studies are needed to determine the optimal concentration and duration of DPI treatment for various experiments.
In conclusion, DPI is a potent inhibitor of 5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of cardiovascular diseases. Despite some limitations, DPI has several advantages for lab experiments and holds promise for future research.
Synthesis Methods
DPI can be synthesized using a variety of methods, including the reaction of imidazolidine-2,4-dione with 2-bromoacetic acid tert-butyl ester, followed by the reaction with 2-(2-dimethylaminoethyl)pyrrolidine. The resulting compound can be purified using column chromatography and characterized using various spectroscopic techniques.
properties
IUPAC Name |
5-[2-[2-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)8-9-5-4-6-17(9)11(18)7-10-12(19)16-13(20)15-10/h9-10H,4-8H2,1-3H3,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXBEOFBDMDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCN1C(=O)CC2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)




![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)

![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
